molecular formula C16H20N2O B14547550 4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one CAS No. 61732-49-8

4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

Cat. No.: B14547550
CAS No.: 61732-49-8
M. Wt: 256.34 g/mol
InChI Key: NYKCVSOGNPHMKQ-UHFFFAOYSA-N
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Description

4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications. This compound is characterized by the presence of an indole ring system substituted with a pentenone moiety, making it a valuable entity in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves the condensation of 1,2,3-trimethylindole with an appropriate pentenone derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include strong acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The reaction conditions are optimized to achieve high yields and purity. Techniques such as refluxing and distillation are often employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may function as a histone acetyltransferase (HAT) to promote transcriptional activation, influencing gene expression and cellular processes . The indole moiety plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Trimethyl-1H-benz[e]indole
  • 2,3,3-Trimethylindolenine
  • Butanamide, 4,4,4-trifluoro-3-oxo-N-(1,2,3-trimethyl-1H-indol-6-yl)

Uniqueness

4-[(1,2,3-Trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern on the indole ring and the presence of a pentenone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61732-49-8

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-[(1,2,3-trimethylindol-6-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C16H20N2O/c1-10(8-11(2)19)17-14-6-7-15-12(3)13(4)18(5)16(15)9-14/h6-9,17H,1-5H3

InChI Key

NYKCVSOGNPHMKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC(=C2)NC(=CC(=O)C)C)C)C

Origin of Product

United States

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